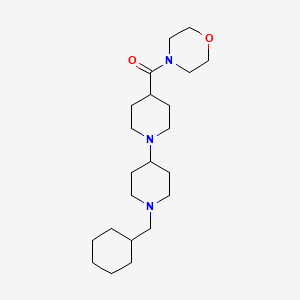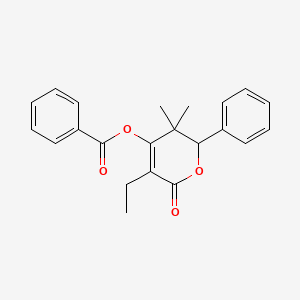
1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol
Vue d'ensemble
Description
1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol, also known as BEN, is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. BEN has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol is not fully understood. However, it has been suggested that 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol may exert its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol may also disrupt the bacterial cell membrane and inhibit cell wall synthesis. The antifungal activity of 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol may be due to its ability to inhibit ergosterol biosynthesis. The antiviral activity of 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol may be due to its ability to inhibit viral DNA and RNA synthesis. Finally, the anticancer properties of 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol has also been found to induce apoptosis in cancer cells. In addition, 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Finally, 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol has been found to have antioxidant properties by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol in lab experiments is its wide range of biological activities. 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol can be used to study the mechanisms of action of antibacterial, antifungal, antiviral, and anticancer agents. In addition, 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol can be used to study the effects of antioxidants and anti-inflammatory agents. However, one of the main limitations of using 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol for use in experiments.
Orientations Futures
There are several future directions for research on 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol. One area of research could be the development of more efficient synthesis methods for 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol. Another area of research could be the development of new derivatives of 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol with enhanced biological activities. Finally, more research could be done on the mechanisms of action of 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol, particularly in regards to its antiviral and anticancer properties.
Méthodes De Synthèse
The synthesis of 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol involves the condensation of 1,2-diaminobenzene with benzyl chloride in the presence of sodium hydroxide to form 1-benzyl-1H-benzimidazole. The nitration of 1-benzyl-1H-benzimidazole with nitric acid and sulfuric acid produces 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol has been widely used in scientific research due to its various biological activities. It has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol also has antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Finally, 1-(1-benzyl-5-nitro-1H-benzimidazol-2-yl)ethanol has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(1-benzyl-5-nitrobenzimidazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11(20)16-17-14-9-13(19(21)22)7-8-15(14)18(16)10-12-5-3-2-4-6-12/h2-9,11,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGFIZCUHQCIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319810 | |
| Record name | 1-(1-benzyl-5-nitrobenzimidazol-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
332886-45-0 | |
| Record name | 1-(1-benzyl-5-nitrobenzimidazol-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5135536.png)
![N-(2,5-dimethylphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5135556.png)
![3-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5135560.png)
![3-{[4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5135564.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5135585.png)

![2-(5-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5135602.png)

![N-(3-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5135605.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5135638.png)
